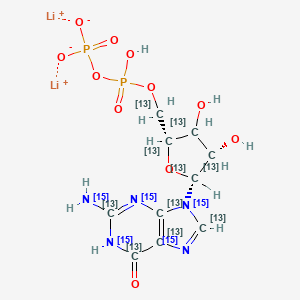
Guanosine 5'-diphosphate-13C10,15N5 (dilithium)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Guanosine 5’-diphosphate-13C10,15N5 (dilithium): is a nucleoside diphosphate that has been labeled with stable isotopes of carbon-13 and nitrogen-15. This compound is used primarily in scientific research due to its unique properties, which allow for detailed studies of biochemical processes. Guanosine 5’-diphosphate itself is known for its role in activating adenosine 5’-triphosphate-sensitive potassium channels and its potential as an iron mobilizer .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Guanosine 5’-diphosphate-13C10,15N5 (dilithium) involves the incorporation of carbon-13 and nitrogen-15 isotopes into the guanosine 5’-diphosphate molecule. This process typically requires the use of labeled precursors and specific reaction conditions to ensure the isotopes are correctly integrated into the molecular structure. The exact synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer .
Industrial Production Methods: Industrial production of Guanosine 5’-diphosphate-13C10,15N5 (dilithium) involves large-scale synthesis using labeled precursors. The process is optimized for high yield and purity, ensuring that the final product meets the stringent requirements for scientific research applications. The production process includes multiple purification steps to remove any impurities and ensure the isotopic labeling is consistent throughout the batch .
Analyse Chemischer Reaktionen
Types of Reactions: Guanosine 5’-diphosphate-13C10,15N5 (dilithium) can undergo various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents.
Reduction: This reaction involves the gain of electrons and can be facilitated by reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another and can occur under various conditions
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of guanosine 5’-triphosphate, while reduction may yield guanosine 5’-monophosphate .
Wissenschaftliche Forschungsanwendungen
Chemistry: Guanosine 5’-diphosphate-13C10,15N5 (dilithium) is used as a tracer in chemical reactions to study reaction mechanisms and pathways. The stable isotopes allow for precise tracking of the compound through various stages of a reaction .
Biology: In biological research, this compound is used to study nucleotide metabolism and signaling pathways. Its labeled isotopes enable researchers to monitor the incorporation and utilization of guanosine 5’-diphosphate in cellular processes .
Medicine: Guanosine 5’-diphosphate-13C10,15N5 (dilithium) is used in medical research to investigate its potential therapeutic applications, such as its role in modulating potassium channels and iron mobilization. These studies can lead to the development of new treatments for conditions like anemia of inflammation .
Industry: In industrial applications, this compound is used in the development of new pharmaceuticals and diagnostic tools. Its stable isotopes provide a reliable means of studying drug metabolism and pharmacokinetics .
Wirkmechanismus
Guanosine 5’-diphosphate-13C10,15N5 (dilithium) exerts its effects by activating adenosine 5’-triphosphate-sensitive potassium channels. This activation leads to the modulation of potassium ion flow across cell membranes, which can influence various cellular processes. Additionally, this compound acts as a potential iron mobilizer by preventing the interaction between hepcidin and ferroportin, thereby modulating the interleukin-6/stat-3 pathway .
Vergleich Mit ähnlichen Verbindungen
- Guanosine 5’-diphosphate disodium salt
- Guanosine 5’-diphosphate ditromethamine
- Guanosine 5’-diphosphate (sodium), 96% (HPLC)
- Guanosine 5’-diphosphate-13C10 dilithium
- Guanosine 5’-diphosphate-d13 dilithium
Comparison: Guanosine 5’-diphosphate-13C10,15N5 (dilithium) is unique due to its dual isotopic labeling with carbon-13 and nitrogen-15. This dual labeling provides enhanced sensitivity and specificity in research applications compared to compounds labeled with a single isotope. Additionally, the dilithium form offers improved solubility and stability, making it more suitable for certain experimental conditions .
Eigenschaften
Molekularformel |
C10H13Li2N5O11P2 |
|---|---|
Molekulargewicht |
470.0 g/mol |
IUPAC-Name |
dilithium;[[(2R,4S,5R)-5-(2-(15N)azanyl-6-oxo-1H-purin-9-yl)-3,4-dihydroxy(2,3,4,5-13C4)oxolan-2-yl](113C)methoxy-hydroxyphosphoryl] phosphate |
InChI |
InChI=1S/C10H15N5O11P2.2Li/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(25-9)1-24-28(22,23)26-27(19,20)21;;/h2-3,5-6,9,16-17H,1H2,(H,22,23)(H2,19,20,21)(H3,11,13,14,18);;/q;2*+1/p-2/t3-,5?,6+,9-;;/m1../s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1;; |
InChI-Schlüssel |
AYHHBIHQJFJWSB-DUZHVQNOSA-L |
Isomerische SMILES |
[Li+].[Li+].[13CH]1=[15N][13C]2=[13C]([15N]1[13C@H]3[13C@H]([13CH]([13C@H](O3)[13CH2]OP(=O)(O)OP(=O)([O-])[O-])O)O)[15N]=[13C]([15NH][13C]2=O)[15NH2] |
Kanonische SMILES |
[Li+].[Li+].C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)([O-])[O-])O)O)N=C(NC2=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


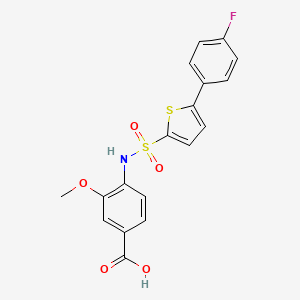
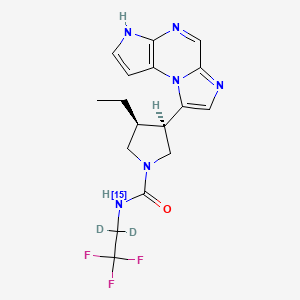
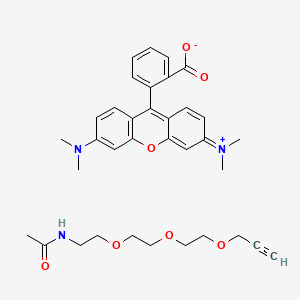
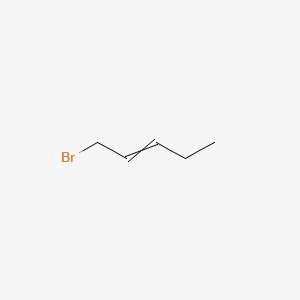
![(2E,4E)-5-[(1S,2S,4aR,6R,8R,8aS)-6-hydroxy-2,6,8-trimethyl-2,4a,5,7,8,8a-hexahydro-1H-naphthalen-1-yl]penta-2,4-dienoic acid](/img/structure/B12366874.png)
![(Z)-[5-(trifluoromethyl)pyrazolidin-3-ylidene]hydrazine](/img/structure/B12366879.png)
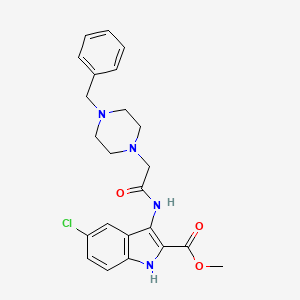
![4-[[3,4-bis(oxidanylidene)-2-[[(1~{R})-1-(4-propan-2-ylfuran-2-yl)propyl]amino]cyclobuten-1-yl]amino]-~{N},~{N}-dimethyl-3-oxidanyl-pyridine-2-carboxamide](/img/structure/B12366892.png)
![Sodium;2-hydroxy-5-[(3-nitrophenyl)diazenyl]benzoate](/img/structure/B12366900.png)
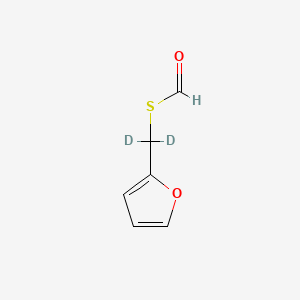
![4-[1,1,2,2,3,3,3-Heptadeuteriopropyl(propyl)sulfamoyl]benzoic acid](/img/structure/B12366906.png)
![(3S,8S,9S,10R,13R,14S,17R)-3,10,13-trimethyl-17-[(2R,5R)-6,6,6-trifluoro-5-hydroxy-5-methylhexan-2-yl]-1,2,4,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol](/img/structure/B12366913.png)
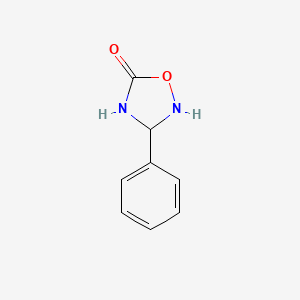
![(3S)-3-(1H-benzimidazol-2-ylamino)-N-(cyanomethyl)-N-methyl-3-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B12366938.png)
